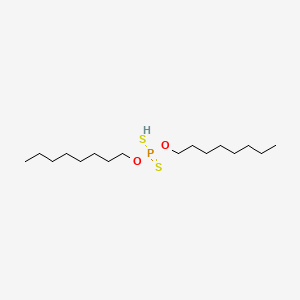
Phosphorodithioic acid, O,O-dioctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-dioctyl ester is an organophosphorus compound with the molecular formula C16H35O2PS2. It is commonly used as an additive in lubricants and as a corrosion inhibitor. This compound is known for its ability to form a protective film on metal surfaces, thereby preventing wear and corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-dioctyl ester can be synthesized through the reaction of phosphorus pentasulfide with octanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
This reaction involves the esterification of phosphorodithioic acid with octanol, resulting in the formation of the O,O-dioctyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through distillation or other separation techniques to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-dioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: The major products of oxidation are phosphorodithioic acid derivatives with varying degrees of oxidation.
Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorodithioic acid esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-dioctyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of phosphorodithioic acid, O,O-dioctyl ester involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents. The compound interacts with the metal surface through its phosphorus and sulfur atoms, forming a stable complex that inhibits corrosion and wear.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dibutyl ester
- Phosphorodithioic acid, O,O-diphenyl ester
Uniqueness
Phosphorodithioic acid, O,O-dioctyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and better film-forming properties compared to shorter-chain analogs. This makes it particularly effective as a lubricant additive and corrosion inhibitor.
Propriétés
Numéro CAS |
2253-57-8 |
|---|---|
Formule moléculaire |
C16H35O2PS2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
dioctoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21) |
Clé InChI |
ZUNYMXPJGBXUCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=S)(OCCCCCCCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



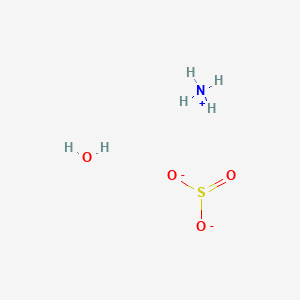
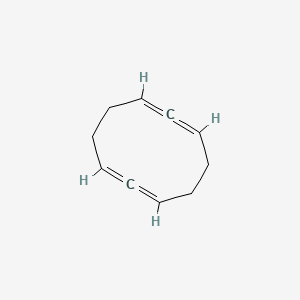
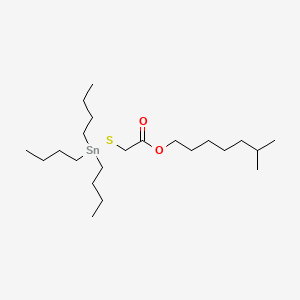
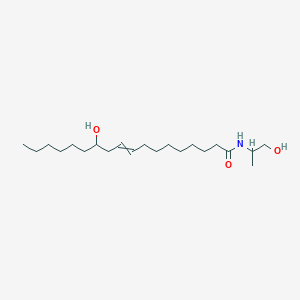
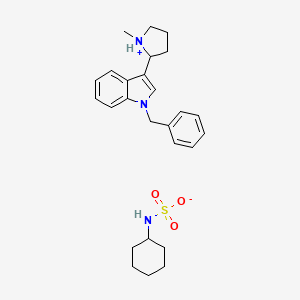
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
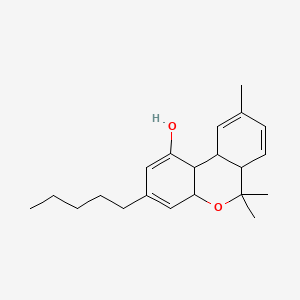
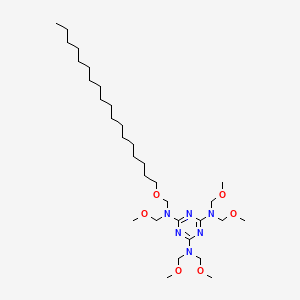
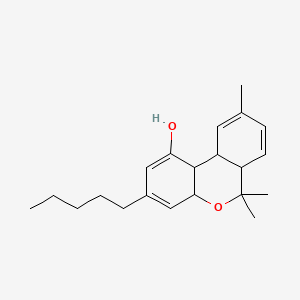


![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
